2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 899905-51-2
VCID: VC11902236
InChI: InChI=1S/C22H22FN3OS/c23-17-11-9-16(10-12-17)20-21(26-22(25-20)13-5-2-6-14-22)28-15-19(27)24-18-7-3-1-4-8-18/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27)
SMILES: C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F
Molecular Formula: C22H22FN3OS
Molecular Weight: 395.5 g/mol

2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide

CAS No.: 899905-51-2

Cat. No.: VC11902236

Molecular Formula: C22H22FN3OS

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide - 899905-51-2

Specification

CAS No. 899905-51-2
Molecular Formula C22H22FN3OS
Molecular Weight 395.5 g/mol
IUPAC Name 2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Standard InChI InChI=1S/C22H22FN3OS/c23-17-11-9-16(10-12-17)20-21(26-22(25-20)13-5-2-6-14-22)28-15-19(27)24-18-7-3-1-4-8-18/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27)
Standard InChI Key DDMXVZBEFDXKTF-UHFFFAOYSA-N
SMILES C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F
Canonical SMILES C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F

Introduction

The compound 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a synthetic molecule with a complex structure, combining a spirocyclic diaza scaffold and functional groups that suggest potential biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly as a candidate for anticancer or antimicrobial agents.

Structural Characteristics

Molecular Formula: C18H17FN3OS
Molecular Weight: ~343.41 g/mol

The compound contains:

  • A spirocyclic core with a diazaspiro[4.5]deca scaffold.

  • A fluorophenyl group attached to the spirocycle.

  • A sulfanyl (thioether) linkage connecting the spirocycle to an N-phenylacetamide moiety.

The presence of these groups suggests that the compound may exhibit diverse chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound likely involves:

  • Formation of the Spirocyclic Core: The diazaspiro system can be synthesized through cyclization reactions involving primary amines and carbonyl compounds.

  • Introduction of the Fluorophenyl Group: Substitution reactions using fluorinated aromatic compounds.

  • Thioether Formation: Sulfanyl groups are introduced via nucleophilic substitution using thiols or related reagents.

  • Acetamide Coupling: The final step involves coupling with phenylacetic acid derivatives under amide bond-forming conditions.

Potential Biological Activity

Based on structural analogs and related studies, this compound could exhibit:

  • Anticancer Properties: The spirocyclic scaffold and fluorophenyl group are common in kinase inhibitors and other anticancer agents .

  • Antimicrobial Activity: Sulfanyl and acetamide functionalities are known to enhance interactions with microbial enzymes, suggesting potential antitubercular or antibacterial activity .

Analytical Data

To confirm its identity and purity, the following techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups such as amides and sulfanyl linkages.

  • X-ray Crystallography: For detailed structural elucidation.

Research Findings on Related Compounds

Studies on structurally related compounds provide insights into potential applications:

  • Antitubercular Agents: Similar N-phenylacetamide derivatives have demonstrated activity against Mycobacterium tuberculosis with MIC values as low as 4 μg/mL .

  • Antitumor Agents: Spirocyclic diaza scaffolds have been reported to inhibit cancer cell growth through VEGFR-2 inhibition or other pathways .

Challenges and Future Directions

While promising, challenges include:

  • Limited experimental data specific to this compound.

  • Optimizing synthesis for scalability.

  • Comprehensive biological evaluation to confirm activity.

Future research should focus on:

  • Screening against diverse biological targets.

  • Modifying substituents to improve potency and selectivity.

  • Conducting pharmacokinetic studies to assess drug-likeness.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator